

# Golotimod pharmacokinetics and ADMET properties

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Golotimod

CAS No.: 229305-39-9

Cat. No.: S548752

[Get Quote](#)

## Golotimod Profile Summary

| Property              | Details                                                                                                                                                                            |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DrugBank ID           | DB05475 [1]                                                                                                                                                                        |
| Modality              | Small Molecule [1]                                                                                                                                                                 |
| Generic Name          | Golotimod [1]                                                                                                                                                                      |
| Chemical Formula      | C16H19N3O5 [1]                                                                                                                                                                     |
| Molecular Weight      | 333.3392 g/mol [1]                                                                                                                                                                 |
| Synonyms              | SCV-07 [1]                                                                                                                                                                         |
| Regulatory Status     | Investigational; not approved in the US or other regions [1]                                                                                                                       |
| Associated Conditions | Investigated for tuberculosis, chronic hepatitis C, oral mucositis, and head and neck cancer [1]. Also identified as a potential therapeutic candidate for Ulcerative Colitis [2]. |

| Property                   | Details                                                                                                                                                                                                                       |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Mechanism of Action</b> | Acts broadly on the <b>Toll-like receptor (TLR) pathway</b> [1]. A known <b>STAT3 inhibitor</b> [3]. Stimulates T-lymphocyte differentiation, macrophage phagocytosis, and enhances production of IL-2 and IFN- $\gamma$ [1]. |
| <b>Pharmacodynamics</b>    | Preferentially activates Th1 cytokine production [1].                                                                                                                                                                         |
| <b>Toxicity</b>            | No adverse effects were observed in patients participating in clinical trials [1].                                                                                                                                            |

| **ADMET Predictions** | **Human Intestinal Absorption:** + (Well absorbed) [1] **Blood Brain Barrier:** + (Can cross) [1] **P-glycoprotein Substrate:** No [1] **CYP450 Inhibitory Promiscuity:** Low [1] |

## Experimental Protocols & Research Context

While specific protocols for **Golotimod** assays are not detailed in the search results, the following information provides context for its research application.

- **In Vitro and In Vivo Models:** **Golotimod**'s efficacy has been evaluated in models of **tuberculosis** (improved clearance of mycobacteria and cavity healing) [1] and **viral infections** (broad efficacy against various RNA/DNA viruses) [1]. A bioinformatics study proposed its use for **ulcerative colitis** based on computational analysis of gene expression datasets [2].
- **Molecular Docking Analysis:** The identification of **Golotimod** as a candidate for ulcerative colitis was performed through **computational drug-gene interaction analysis and molecular docking**, which predicted promising binding affinities with key hub targets involved in the disease's pathogenesis [2].

## Signaling Pathway and Experimental Workflow

The diagram below illustrates **Golotimod**'s core mechanism of action and a generalized workflow for its computational identification as a drug candidate.



[Click to download full resolution via product page](#)

Overview of **Golotimod's** immunomodulatory action and its identification via bioinformatics.

## Research Implications and Data Gaps

**Golotimod** is an intriguing immunomodulatory agent with a unique dual mechanism targeting both the TLR pathway and STAT3. However, its investigational status is the primary reason for the lack of publicly available, comprehensive pharmacokinetic and ADMET data.

- **Key Data Gaps:** The search results lack quantitative data on **absorption, distribution, metabolism, and excretion (ADME)** in humans. Critical parameters like volume of distribution, protein

binding, half-life, clearance, and specific routes of elimination are marked as "Not Available" [1].

- **Research Focus:** Available data primarily describes its **mechanism of action and efficacy in animal models or early-phase trials**. The promising *in silico* prediction for ulcerative colitis requires validation in biological assays and clinical studies [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Golotimod: Uses, Interactions, Mechanism of Action [[go.drugbank.com](https://go.drugbank.com)]
2. Integrative Bioinformatics Analysis Reveals Key Regulatory ... [[mdpi.com](https://mdpi.com)]
3. Golotimod - Drug Targets, Indications, Patents [[synapse.patsnap.com](https://synapse.patsnap.com)]

To cite this document: Smolecule. [Golotimod pharmacokinetics and ADMET properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548752#golotimod-pharmacokinetics-and-admet-properties>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)